An In-depth Technical Guide to the Structure and Conformation of Boc-L-Val-L-Phe-OMe
An In-depth Technical Guide to the Structure and Conformation of Boc-L-Val-L-Phe-OMe
This technical guide provides a comprehensive overview of the chemical structure and conformational properties of N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe), a protected dipeptide of interest to researchers, scientists, and professionals in drug development. This document details its solid-state conformation as determined by X-ray crystallography, discusses approaches for determining its solution-state conformation, and explores its potential biological relevance.
Chemical Structure and Properties
Boc-L-Val-L-Phe-OMe is a dipeptide composed of L-valine and L-phenylalanine, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group and the C-terminus protected as a methyl ester (OMe). These protecting groups are crucial in peptide synthesis, preventing unwanted side reactions and allowing for controlled, sequential coupling of amino acids.[1][2][3] The fundamental chemical properties of this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem |
| Molecular Weight | 378.5 g/mol | PubChem |
| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | PubChem |
| CAS Number | 20902-47-0 | PubChem |
| Canonical SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)OC)NC(=O)OC(C)(C)C | PubChem |
Solid-State Conformation by X-ray Crystallography
The precise three-dimensional arrangement of Boc-L-Val-L-Phe-OMe in the solid state has been elucidated by single-crystal X-ray diffraction. This technique provides atomic-resolution data on the molecule's conformation and the packing within the crystal lattice.
Crystallographic Data
The crystal structure of Boc-L-Val-L-Phe-OMe has been determined, and the key crystallographic parameters are presented in the following table.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 7.599(1) Å |
| b | 9.576(2) Å |
| c | 12.841(2) Å |
| β | 97.21(1)° |
| Z | 2 |
| R-index | 0.064 |
Molecular Conformation
The crystallographic study revealed a specific conformation of the dipeptide backbone and the orientation of the amino acid side chains. The torsion angles, which define the conformation, are summarized below.
| Torsion Angle | Value (°) | Description |
| ω₀ | -176.9 | Boc-Val peptide bond |
| ø₁ | -88.0 | N-Cα rotation (Val) |
| ψ₁ | -14.5 | Cα-C' rotation (Val) |
| ω₁ | 176.4 | Val-Phe peptide bond |
| ø₂ | -164.7 | N-Cα rotation (Phe) |
| ψ₂ | 170.3 | Cα-C' rotation (Phe) |
| χ₁ (Phe) | 52.0 | Cα-Cβ rotation (Phe) |
| χ₂ (Phe) | 85.8 | Cβ-Cγ rotation (Phe) |
The plane of the carboxyl group is reported to make a dihedral angle of 16.0° with the peptide unit.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized procedures for the key experimental techniques used to characterize the structure and conformation of dipeptides like Boc-L-Val-L-Phe-OMe.
Synthesis and Purification
The synthesis of Boc-L-Val-L-Phe-OMe is typically achieved through solution-phase peptide coupling.
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Protection of Amino Acids : L-valine is N-terminally protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). L-phenylalanine is C-terminally protected as a methyl ester using methanol and a suitable catalyst (e.g., thionyl chloride).
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Peptide Coupling : The carboxyl group of Boc-L-valine is activated, commonly with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). The activated Boc-L-valine is then reacted with L-phenylalanine methyl ester in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., N-methylmorpholine or diisopropylethylamine) to facilitate the formation of the peptide bond.
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Work-up and Purification : The reaction mixture is typically subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified, often by column chromatography on silica gel, to yield the pure dipeptide.
Single-Crystal X-ray Diffraction
The following outlines a general procedure for determining the crystal structure of a small molecule like Boc-L-Val-L-Phe-OMe.
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Crystallization : High-purity Boc-L-Val-L-Phe-OMe is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
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Data Collection : A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
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Structure Solution and Refinement : The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, resulting in the final, accurate molecular structure.
Conformational Analysis in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be more dynamic and is often more biologically relevant. The conformational landscape of Boc-L-Val-L-Phe-OMe in solution can be investigated using a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution.
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¹H NMR : Chemical shifts and coupling constants (specifically ³J(HN,Hα)) can provide information about the backbone dihedral angle φ.
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Nuclear Overhauser Effect (NOE) : Through-space correlations between protons, observed in 2D NOESY or ROESY experiments, can provide distance restraints between different parts of the molecule, which are crucial for defining the three-dimensional structure.
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¹³C and ¹⁵N NMR : The chemical shifts of backbone and side-chain carbons and nitrogens are also sensitive to the local conformation.
A typical workflow for NMR-based conformational analysis is depicted in the diagram below.
Computational Modeling
Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the dipeptide and identify low-energy conformations.
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Conformational Search : Algorithms such as molecular dynamics (MD) simulations or Monte Carlo methods can be used to sample a wide range of possible conformations.
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Energy Minimization : The sampled conformations are then subjected to energy minimization to identify stable, low-energy structures.
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Comparison with Experimental Data : The calculated properties (e.g., NOE distances, J-couplings) of the computed conformations can be compared with experimental NMR data to validate the computational model and determine the conformational ensemble that best fits the experimental results.
Biological Context and Potential Applications
While Boc-L-Val-L-Phe-OMe is primarily a synthetic intermediate, recent research has highlighted the potential biological activities of Boc-protected dipeptides.
Antibacterial Activity
Studies have shown that some Boc-protected dipeptides, particularly those containing hydrophobic amino acids like phenylalanine and tryptophan, can exhibit broad-spectrum antibacterial activity.[4] These molecules can self-assemble into nanostructures that disrupt bacterial membranes, leading to cell death.[4] Although Boc-L-Val-L-Phe-OMe has not been specifically tested in this context, its hydrophobic nature suggests that it could be a candidate for similar antimicrobial properties. Further research is warranted to explore the potential of Boc-L-Val-L-Phe-OMe and related compounds as novel antibacterial agents.
Self-Assembly and Biomaterials
The ability of protected dipeptides to self-assemble into well-ordered nanostructures, such as nanotubes and vesicles, is an area of active research.[1][5] These self-assembled materials have potential applications in drug delivery, tissue engineering, and as piezoelectric materials. The specific self-assembly properties of Boc-L-Val-L-Phe-OMe would depend on factors such as solvent conditions and temperature.
Workflow for Structural and Conformational Analysis
The comprehensive analysis of a dipeptide like Boc-L-Val-L-Phe-OMe involves a multi-step workflow, integrating chemical synthesis, solid-state analysis, solution-state characterization, and computational modeling.
Caption: Workflow for the comprehensive analysis of Boc-L-Val-L-Phe-OMe.
References
- 1. Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00464E [pubs.rsc.org]
